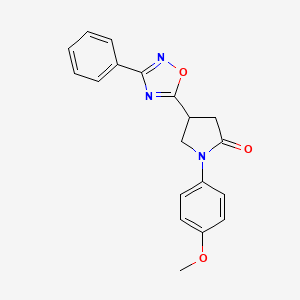

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-16-9-7-15(8-10-16)22-12-14(11-17(22)23)19-20-18(21-25-19)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKWAGWDRVHJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Acid Derivatives

The pyrrolidin-2-one ring is classically synthesized via cyclization of γ-amino acids or esters. For this compound, 4-methoxyaniline serves as the nitrogen source. A plausible route involves:

- Michael Addition : Reacting 4-methoxyaniline with ethyl acrylate to form ethyl 3-(4-methoxyphenylamino)propanoate.

- Cyclization : Treating the intermediate with a base (e.g., NaOH) to induce lactam formation, yielding 1-(4-methoxyphenyl)pyrrolidin-2-one.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Michael Addition | Ethyl acrylate, RT, 12h | 78% | |

| Cyclization | NaOH, EtOH, reflux, 6h | 85% |

Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs catalyst for RCM of diene precursors:

- Diene Synthesis : Allylation of 4-methoxyaniline with 4-pentenoic acid chloride.

- RCM : Using Grubbs II catalyst (5 mol%) in dichloromethane to form the pyrrolidinone ring.

Advantages : High stereocontrol and compatibility with sensitive functional groups.

Limitations : Cost of catalysts and stringent anhydrous conditions.

Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-yl Substituent

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Source details a robust method for 1,2,4-oxadiazoles via sequential:

- Amidoxime Formation : Reacting benzonitrile with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol (70°C, 16h).

- Acylation : Coupling the amidoxime with a carboxylic acid derivative (e.g., 4-carboxypyrrolidinone) using EDC/HOAt in DMF.

- Cyclodehydration : Heating with triethylamine (TEA) at 100°C for 3h to form the oxadiazole.

Reaction Scheme :

$$

\text{Benzonitrile} \xrightarrow{\text{NH}_2\text{OH·HCl, EtOH}} \text{Amidoxime} \xrightarrow{\text{EDC/HOAt, DMF}} \text{O-Acylamidoxime} \xrightarrow{\text{TEA, 100°C}} \text{3-Phenyl-1,2,4-oxadiazole}

$$

Optimization Data :

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Coupling Agent | EDC/HOAt | 89% |

| Cyclization Time | 3h | 90% |

| Solvent | DMF | - |

Vilsmeier Reagent-Mediated Cyclization

Source highlights an efficient one-pot method using Vilsmeier reagent (POCl$$_3$$/DMF) to activate carboxylic acids:

- Activation : Treating 4-carboxypyrrolidinone with Vilsmeier reagent.

- Cyclocondensation : Reacting with amidoxime (from benzonitrile) at RT for 4h.

Advantages : Short reaction time (4h) and excellent yields (93%).

Challenges : Handling corrosive POCl$$_3$$ and strict temperature control.

Convergent Coupling of Pyrrolidinone and Oxadiazole

Suzuki-Miyaura Cross-Coupling

Introducing the oxadiazole at position 4 of pyrrolidinone can be achieved via palladium-catalyzed coupling:

- Halogenation : Brominate the pyrrolidinone at position 4 using NBS.

- Coupling : React with 3-phenyl-1,2,4-oxadiazole-5-boronic acid using Pd(PPh$$3$$)$$4$$/K$$2$$CO$$3$$.

Data :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh$$3$$)$$4$$ | K$$2$$CO$$3$$ | DME/H$$_2$$O | 76% |

Nucleophilic Aromatic Substitution

For electron-deficient oxadiazoles, nucleophilic displacement of a leaving group (e.g., Cl) on the pyrrolidinone is feasible:

- Chlorination : Treat pyrrolidinone with PCl$$_5$$.

- Substitution : React with sodium oxadiazolide under Ullmann conditions.

Limitations : Requires electron-withdrawing groups on the oxadiazole for activation.

Stereochemical Considerations and Resolution

The target compound is a racemic mixture (Source), implying no enantioselective synthesis is mandated. However, chiral HPLC or enzymatic resolution can isolate enantiomers if required.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Pros | Cons |

|---|---|---|---|---|

| One-Pot (EDC/HOAt) | Amidoxime acylation, cyclodehydration | 89% | High yield, scalable | Lengthy reaction time |

| Vilsmeier Reagent | Carboxylic acid activation | 93% | Rapid, efficient | Corrosive reagents |

| Suzuki Coupling | Halogenation, cross-coupling | 76% | Modular | Requires pre-functionalized substrates |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of oxadiazole-pyrrolidinone derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen-bonding capacity but may reduce membrane permeability .

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and target binding but may increase molecular weight/logP .

Anticancer Activity:

- The target compound’s phenyl-methoxy substitution pattern is associated with moderate anticancer activity, though specific IC₅₀ data are pending .

- The 3-methylphenyl analog (IC₅₀ = 0.12–2.78 μM in HT29 colon cancer cells) demonstrates superior potency compared to doxorubicin (IC₅₀ = 10.38 μM in MCF-7), likely due to enhanced lipophilicity and enzyme inhibition .

- Chlorophenyl derivatives show broader antimicrobial activity, attributed to halogen-mediated interactions with bacterial enzymes .

Anti-Inflammatory and Antimicrobial Effects:

Biological Activity

1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for various pharmacological effects, including anticancer and antibacterial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Formula: C24H18N2O4

Molecular Weight: 398.42 g/mol

InChIKey: XEBFGSIBYINYCL-UHFFFAOYSA-N

SMILES: C1(N(C(=NO1)c1ccc(cc1)OC)c1ccccc1)C=1c2c(cccc2)OC(C1)=O

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.12 | |

| Compound B | A549 | 0.65 | |

| 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | MCF-7 | TBD | TBD |

The compound's mechanism of action may involve the induction of apoptosis via the activation of p53 pathways and caspase cleavage, similar to established anticancer agents like Tamoxifen .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well. Nitrogen heterocycles are often associated with antibacterial activity. Recent studies have shown that derivatives similar to our compound can exhibit MIC values comparable to standard antibiotics.

Table 2: Antibacterial Activity

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 3.12 | |

| Compound D | Escherichia coli | 10 | |

| 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

- Study on MCF-7 Cells: A study demonstrated that a related oxadiazole compound increased p53 expression and promoted apoptosis in breast cancer cells .

- In Vivo Studies: While comprehensive in vivo studies are still lacking for our specific compound, related compounds have shown promise in animal models for tumor reduction and improved survival rates .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

Answer:

The synthesis typically involves two key steps:

Oxadiazole Ring Formation : Cyclization of amidoxime derivatives with carboxylic acid derivatives under acidic or microwave-assisted conditions (e.g., using pyridinium hydrochloride melt) .

Pyrrolidinone Coupling : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Heck–Matsuda desymmetrization for enantioselective synthesis .

Example Protocol :

- Step 1 : React Boc-protected 4-aminobenzoic acid with phenylamidoxime under microwave irradiation to form the oxadiazole core .

- Step 2 : Couple the oxadiazole intermediate with a pyrrolidinone precursor via sulfonylation or palladium-catalyzed cross-coupling .

Table 1 : Representative Synthetic Yields and Conditions

| Compound | Method | Yield (%) | Key Analytical Tools | Reference |

|---|---|---|---|---|

| 4cc (Analog) | Heck–Matsuda Desymmetrization | 48 | SFC, HRMS, NMR | |

| 4da (Analog) | Sulfonylation | 84 | HPLC, NMR |

Advanced: How can enantioselective synthesis be optimized for chiral centers in this compound?

Answer:

Enantioselectivity is achieved via Heck–Matsuda desymmetrization , leveraging chiral auxiliaries or palladium catalysts. Key considerations:

- Use of (R)-configured sulfonyl groups (e.g., 4-nitrophenylsulfonyl) to induce asymmetry .

- Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Daicel Chiralpak® IC) to validate enantiomeric excess (e.g., tr = 24.2 min vs. 25.8 min for enantiomers) .

- Optimization of reaction temperature and ligand-to-metal ratios to enhance stereochemical outcomes.

Basic: What spectroscopic and chromatographic methods are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm regiochemistry and substituent effects (e.g., methoxy group at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 415.05689 for [M+H]) .

- Chiral Analysis : HPLC or SFC with polysaccharide-based columns to resolve enantiomers .

Advanced: How are crystallographic data discrepancies resolved for oxadiazole-containing compounds?

Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. SHELXD/SHELXE are robust for experimental phasing .

- Twinning Analysis : Apply the Hooft parameter or R to detect twinning. For disorder, use PART and SUMP instructions in SHELXL .

- Validation Tools : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies.

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Antitumor Activity : Monolayer cell-survival assays (e.g., IC determination across 11 cell lines) .

- Enzyme Inhibition : FLAP (5-lipoxygenase-activating protein) binding assays (IC < 10 nM) .

- Dose-Response Studies : Ex vivo whole-blood assays to measure LTB suppression .

Table 2 : Example Bioactivity Data for Analogs

| Compound | Assay | IC (µM) | Reference |

|---|---|---|---|

| ST-1426 (Oxadiazole) | S1P1 Receptor Binding | Not Disclosed | |

| BI 665915 (FLAP Inhibitor) | LTB Inhibition | < 0.1 | |

| Quisqualic Acid Analog | Antitumor (Mean IC) | 9.4 |

Advanced: How are structure-activity relationship (SAR) studies designed for oxadiazole derivatives?

Answer:

- Substituent Variation : Modify the phenyl (e.g., electron-withdrawing groups) or pyrrolidinone moieties to assess steric/electronic effects .

- Functional Group Isosteres : Replace oxadiazole with 1,3,4-thiadiazole or triazole to probe heterocycle specificity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to targets like FLAP or S1P1 receptors .

Basic: What are common synthetic impurities, and how are they analyzed?

Answer:

- Incomplete Cyclization : Unreacted amidoxime intermediates detected via LC-MS (e.g., m/z shifts of +16 Da).

- Diastereomeric Byproducts : Resolved via preparative HPLC (C18 columns, acetonitrile/water gradient) .

- Oxidative Degradation : Monitor for methoxy-to-quinone oxidation using NMR (loss of δ 3.8 ppm signal) .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

- Assay Conditions : Compare cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation times .

- Compound Stability : Test for hydrolytic degradation (e.g., oxadiazole ring opening in acidic buffers) via stability-indicating HPLC .

- Target Selectivity : Validate off-target effects using kinase profiling panels or CRISPR-based knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.